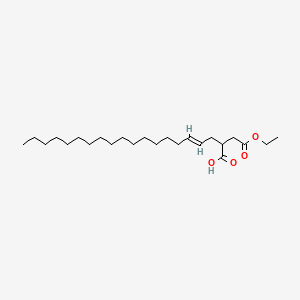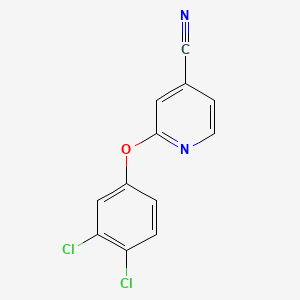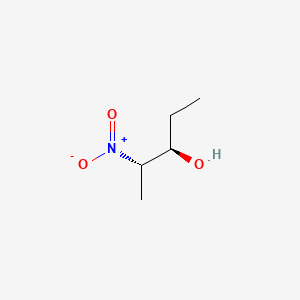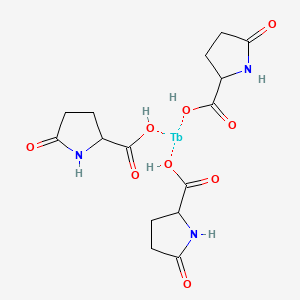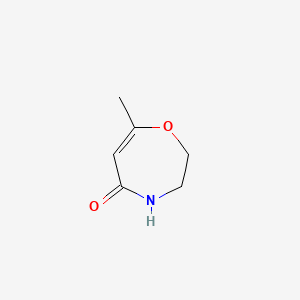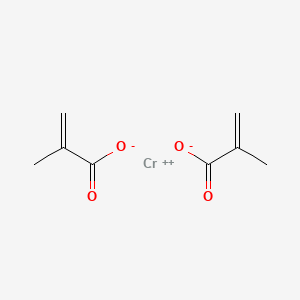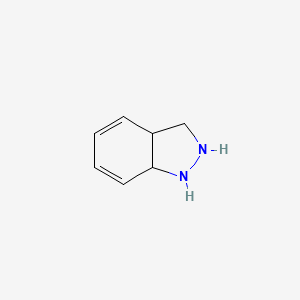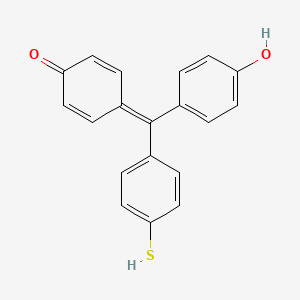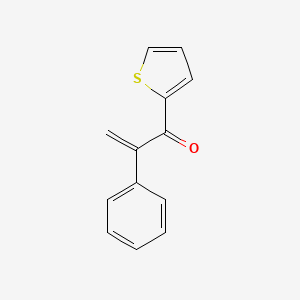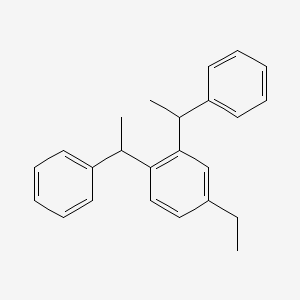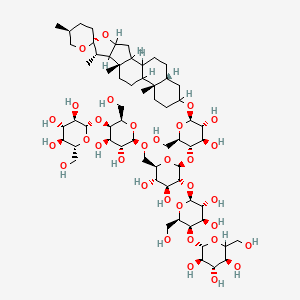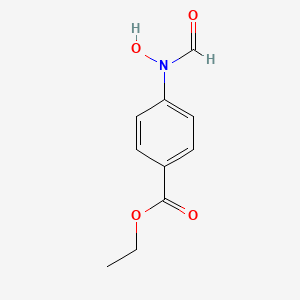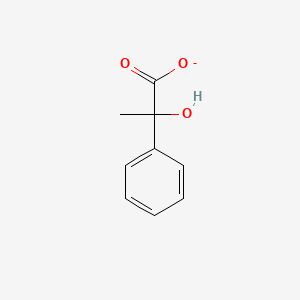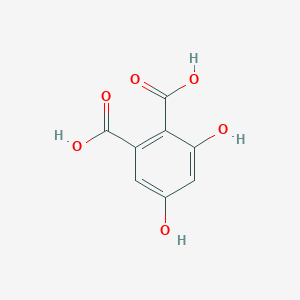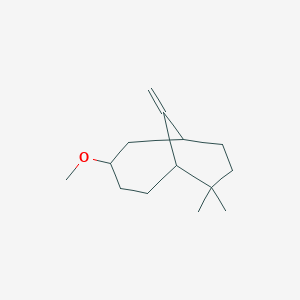
Bicyclo(4.3.1)decane, 3-methoxy-7,7-dimethyl-10-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(431)decane, 3-methoxy-7,7-dimethyl-10-methylene- is a complex organic compound with the molecular formula C14H24O It is characterized by a bicyclic structure, which includes a decane ring system with methoxy, dimethyl, and methylene substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(4.3.1)decane, 3-methoxy-7,7-dimethyl-10-methylene- typically involves multiple steps, starting from simpler organic molecules. One common approach is the cycloaddition reaction, where smaller cyclic compounds are combined to form the bicyclic structure. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of Bicyclo(4.3.1)decane, 3-methoxy-7,7-dimethyl-10-methylene- may involve large-scale cycloaddition reactions, followed by purification processes to isolate the desired product. The use of advanced techniques like chromatography and crystallization ensures the purity and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo(4.3.1)decane, 3-methoxy-7,7-dimethyl-10-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
Bicyclo(4.3.1)decane, 3-methoxy-7,7-dimethyl-10-methylene- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Bicyclo(4.3.1)decane, 3-methoxy-7,7-dimethyl-10-methylene- exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering cellular processes, and influencing biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Bicyclo(4.3.1)decane, 3-methoxy-7,7-dimethyl-10-methylene- include:
- Bicyclo(4.4.0)decane, 3-methyl
- Bicyclo(5.3.0)decane
- cis,cis-Bicyclo(4.4.0)decane, 3-methyl
Uniqueness
What sets Bicyclo(431)decane, 3-methoxy-7,7-dimethyl-10-methylene- apart from these similar compounds is its specific combination of functional groups and the resulting chemical properties
Propriétés
Numéro CAS |
216970-21-7 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
3-methoxy-7,7-dimethyl-10-methylidenebicyclo[4.3.1]decane |
InChI |
InChI=1S/C14H24O/c1-10-11-7-8-14(2,3)13(10)6-5-12(9-11)15-4/h11-13H,1,5-9H2,2-4H3 |
Clé InChI |
FKLSTTWRGDCXOK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2CC(CCC1C2=C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


